Galactostatin Bisulfite

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

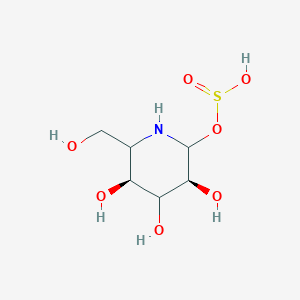

Galactostatin Bisulfite is a compound known for its strong inhibitory activity toward β-galactosidases. It was first isolated from the culture broth of the microorganism Streptomyces lydicus. The compound is a derivative of galactostatin, which is a 5-amino-5-deoxygalactopyranose where the ring oxygen of galactose is replaced by a nitrogen atom .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Galactostatin Bisulfite is synthesized through a series of steps involving adsorption, crystallization, and precipitation. The initial isolation involves adsorption on Dowex-50W × 8 (H+), followed by crystallization from the bisulfite adduct. The compound is then developed on Dowex-2 × 8 (OH−) and precipitated with ethanol .

Industrial Production Methods

The industrial production of this compound involves the fermentation of Streptomyces lydicus in optimized culture media. The production can be significantly increased by improving the medium, leading to a 20-25 fold augmentation in yield .

Analyse Des Réactions Chimiques

Types of Reactions

Galactostatin Bisulfite undergoes various chemical reactions, including oxidation and reduction. The oxidation of galactostatin results in the formation of 5-amino-5-deoxygalactonic-δ-lactam (galactostatin-lactam), while reduction produces 5-amino-1,5-dideoxygalactopyranose (1-deoxygalactostatin) .

Common Reagents and Conditions

Oxidation: Iodine and sodium hydroxide are used as reagents.

Reduction: Catalytic reduction is performed using hydrogen and platinum dioxide.

Major Products

Oxidation Product: 5-amino-5-deoxygalactonic-δ-lactam (galactostatin-lactam)

Reduction Product: 5-amino-1,5-dideoxygalactopyranose (1-deoxygalactostatin)

Applications De Recherche Scientifique

Enzymatic Inhibition

Galactostatin bisulfite has been identified as an effective inhibitor of β-galactosidases, enzymes that catalyze the hydrolysis of galactosidic bonds. In a study examining two β-galactosidases, Nf-LacZ and WspA1, it was found that this compound inhibited their activities with IC50 values of 0.59 µM and 1.18 µM, respectively . This inhibition suggests potential applications in controlling enzymatic reactions in various biochemical processes.

Table 1: Inhibition Potency of this compound

| Enzyme | IC50 Value (µM) |

|---|---|

| Nf-LacZ | 0.59 |

| WspA1 | 1.18 |

Therapeutic Applications

The compound has also been explored for its therapeutic potential as a pharmacological chaperone. Glycomimetics, including this compound, can enhance the stability and activity of lysosomal enzymes that are often dysfunctional in genetic disorders. Research indicates that this compound may improve the activity of these enzymes in certain cellular contexts, which could lead to innovative treatments for lysosomal storage diseases .

Food Processing Industry

In the food processing sector, the inhibition properties of this compound can be harnessed to modify enzyme activities involved in lactose metabolism. This application is particularly relevant for lactose-free product development, where controlling β-galactosidase activity is crucial. The characterization of new β-galactosidases and their inhibition by this compound presents opportunities for optimizing food processing techniques .

Case Studies

Several case studies have documented the use of this compound in various experimental setups:

- Case Study on Enzyme Inhibition : A research team conducted experiments to evaluate the effectiveness of this compound as an inhibitor in a model system involving β-galactosidase from Escherichia coli. The results indicated significant inhibition at low concentrations, supporting its utility in biochemical assays.

- Therapeutic Application Case Study : A study explored the effects of this compound on fibroblast cells derived from patients with Gaucher disease. The findings suggested that treatment with the compound improved enzyme activity and cellular function, indicating potential for therapeutic development.

- Food Industry Application Case Study : An investigation into lactose-free dairy products utilized this compound to modulate enzyme activity during production. The study reported enhanced product quality and consumer acceptance due to reduced lactose levels.

Mécanisme D'action

Galactostatin Bisulfite exerts its effects by competitively inhibiting β-galactosidase enzymes. It binds to the active site of the enzyme, preventing the substrate from accessing the site. This inhibition is highly effective in both acidic and neutral media .

Comparaison Avec Des Composés Similaires

Similar Compounds

Galactostatin-lactam: An oxidation product of galactostatin with similar inhibitory properties.

1-Deoxygalactostatin: A reduction product of galactostatin, also an effective β-galactosidase inhibitor.

Uniqueness

Galactostatin Bisulfite is unique due to its strong inhibitory activity and low acute toxicity in mice (LD50 1016 mg/kg, intravenous) . Its ability to inhibit β-galactosidases in both acidic and neutral media makes it a versatile compound for various applications.

Activité Biologique

Galactostatin bisulfite (GBS) is a compound of significant interest due to its inhibitory effects on various enzymes, particularly β-galactosidases. This article explores the biological activity of GBS, focusing on its mechanism of action, inhibition properties, and potential therapeutic applications.

GBS functions primarily as an inhibitor of β-galactosidases, enzymes that catalyze the hydrolysis of β-galactosides. Its inhibitory mechanism is characterized by competitive binding to the active site of these enzymes, thereby preventing substrate access and subsequent enzymatic activity.

Inhibition Studies

Recent studies have quantified the inhibitory effects of GBS on different β-galactosidases:

- Nf-LacZ : Inhibition by GBS resulted in an IC50 value of 0.59 µM .

- WspA1 : This enzyme exhibited a higher IC50 value of 1.18 µM under similar conditions .

These values indicate that GBS is a potent inhibitor of these enzymes, which are crucial in various biological processes and industrial applications.

1. Enzyme Inhibition in Fabry Disease

A notable study examined the interaction of GBS with human alpha-galactosidase (GLA), particularly in the context of Fabry disease, a lysosomal storage disorder. The findings indicated that GBS not only inhibited GLA in vitro but also enhanced enzyme activity in cultured Fabry fibroblasts. This dual action suggests that GBS may act as a pharmacological chaperone, stabilizing the enzyme and improving its functionality in cellular environments .

2. Comparative Studies with Other Imino Sugars

In comparative analyses, GBS was evaluated alongside other imino sugars such as 1-deoxygalactonojirimycin (DGJ). The studies revealed that while DGJ exhibited stronger binding affinity to GLA, GBS still demonstrated significant interaction through enthalpy-driven mechanisms. The structural analysis indicated that both compounds fit into the active-site pocket of the enzyme, suggesting potential for therapeutic applications .

Data Table: Inhibitory Effects of this compound

| Enzyme | IC50 Value (µM) | Source |

|---|---|---|

| Nf-LacZ | 0.59 | Nostoc flagelliforme |

| WspA1 | 1.18 | Nostoc flagelliforme |

| Human Alpha-Gal | Not specified | Fibroblast cultures |

Potential Applications

Given its inhibitory properties, GBS has potential applications in:

- Food Industry : By inhibiting β-galactosidases, GBS can be utilized to control lactose levels in dairy products, aiding lactose-intolerant individuals.

- Therapeutics for Lysosomal Storage Disorders : As evidenced by its effects on GLA in Fabry disease, GBS could be explored further as a treatment option or adjunct therapy to enhance enzyme replacement therapies.

Propriétés

IUPAC Name |

[(3S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)piperidin-2-yl] hydrogen sulfite |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO7S/c8-1-2-3(9)4(10)5(11)6(7-2)14-15(12)13/h2-11H,1H2,(H,12,13)/t2?,3-,4?,5-,6?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJNDHIKHLAMWHE-ZNUJPQJNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(N1)OS(=O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C1[C@@H](C([C@@H](C(N1)OS(=O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.